

# Application Notes and Protocols: Bevasiranib Sodium in Combination with Lucentis (Ranibizumab)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Bevasiranib sodium |           |
| Cat. No.:            | B10858692          | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

The combination of **Bevasiranib sodium** and Lucentis® (ranibizumab) was investigated as a potential therapeutic strategy for neovascular (wet) age-related macular degeneration (AMD). The rationale for this combination therapy was based on their complementary mechanisms of action. Lucentis, a monoclonal antibody fragment, directly neutralizes existing vascular endothelial growth factor A (VEGF-A), a key driver of angiogenesis and vascular permeability in wet AMD.[1][2][3] Bevasiranib, a small interfering RNA (siRNA), was designed to inhibit the synthesis of new VEGF by silencing the mRNA that codes for it.[4][5] This dual approach aimed to provide both immediate and sustained suppression of VEGF, potentially reducing the treatment burden associated with frequent anti-VEGF injections.

Two major Phase III clinical trials, COBALT and CARBON, were initiated to evaluate the efficacy and safety of this combination therapy.[6] However, the COBALT study was terminated prematurely as it was deemed unlikely to meet its primary endpoint, and detailed results from either study have not been fully published in peer-reviewed literature.[7][8] These application notes and protocols are compiled from available information on the clinical trial designs and the known properties of each compound.

### **Mechanisms of Action**







Lucentis (Ranibizumab): A recombinant humanized monoclonal antibody fragment that binds to and inhibits all active isoforms of vascular endothelial growth factor A (VEGF-A).[1][3][9] By neutralizing VEGF-A, Lucentis suppresses pathological angiogenesis, vascular leakage, and retinal edema.[2][10]

**Bevasiranib Sodium**: A small interfering RNA (siRNA) that targets the mRNA transcript of VEGF-A.[4][5] Through the RNA interference (RNAi) pathway, Bevasiranib leads to the degradation of VEGF-A mRNA, thereby inhibiting the synthesis of new VEGF protein.[11] This mechanism offers a potential for longer-lasting VEGF suppression compared to direct protein inhibition.[12]

## **Combined Signaling Pathway**

The following diagram illustrates the distinct yet complementary points of intervention for Lucentis and Bevasiranib in the VEGF signaling pathway.





Click to download full resolution via product page

Caption: Combined mechanism of action for Bevasiranib and Lucentis.



## **Quantitative Data Summary**

Detailed quantitative results from the COBALT and CARBON trials are not publicly available due to the termination of the COBALT study and a lack of published data.[2] One preliminary report suggested that over 30% of patients receiving the combination therapy achieved a gain of three or more lines of visual acuity compared to those on Lucentis monotherapy, but this was not substantiated in final, published results.[2]

For context, the tables below summarize the established efficacy of Lucentis monotherapy from its pivotal clinical trials.

Table 1: Efficacy of Lucentis Monotherapy in Wet AMD (Pivotal Trial Data)

| Trial  | Treatment Group              | Mean Change in<br>BCVA at 12 Months<br>(letters) | Percentage of Patients Losing <15 Letters at 12 Months |
|--------|------------------------------|--------------------------------------------------|--------------------------------------------------------|
| MARINA | Lucentis 0.5 mg<br>(monthly) | +7.2                                             | 94.4%                                                  |
|        | Sham Injection               | -10.4                                            | 62.2%                                                  |
| ANCHOR | Lucentis 0.5 mg<br>(monthly) | +11.3                                            | 96.4%                                                  |

| | Verteporfin PDT | -9.5 | 64.3% |

Data sourced from publicly available clinical trial results for Lucentis.

# **Experimental Protocols**

The following protocols are based on the designs of the COBALT and CARBON studies and standard clinical practice for intravitreal injections.

## **COBALT Study Design**



The COBALT (Combining Bevasiranib And Lucentis Therapy) study was a Phase III, randomized, double-masked, parallel-assignment trial.[13]



Click to download full resolution via product page

**Caption:** Workflow of the COBALT clinical trial.

#### 1. Patient Population:

- Inclusion Criteria: Patients aged 50 years or older with predominantly classic, minimally classic, or occult with no classic choroidal neovascularization (CNV) secondary to AMD.
   Best-corrected visual acuity (BCVA) in the study eye between 69 and 24 ETDRS letters (20/40 to 20/320 Snellen equivalent).[4]
- Exclusion Criteria: Prior treatment for wet AMD in the study eye (including anti-VEGF agents, steroids, or photodynamic therapy), advanced glaucoma, or significant ocular comorbidities.
   [4]

#### 2. Treatment Regimen:

- Loading Phase (All Patients): Three initial monthly intravitreal injections of Lucentis (0.5 mg/0.05 mL).
- Maintenance Phase (Randomized):



- o Control Arm: Lucentis (0.5 mg/0.05 mL) administered every 4 weeks.
- Combination Arm 1: Bevasiranib (2.5 mg) administered every 8 weeks, starting at week
   12.
- Combination Arm 2: Bevasiranib (2.5 mg) administered every 12 weeks, starting at week
   12.
- The study also included initial "priming" doses of bevasiranib at weeks 2 and 6 in the combination arms.[4]

## **Protocol for Intravitreal Injection**

The following is a generalized protocol for administering intravitreal injections, applicable to both Lucentis and Bevasiranib, and should be performed by a qualified ophthalmologist under aseptic conditions.

#### Materials:

- · Sterile gloves, drape, and eyelid speculum
- Topical anesthetic
- Broad-spectrum microbicide (e.g., povidone-iodine 5-10%)
- Calibrated syringe for injection (e.g., 1 mL syringe)
- 30-gauge needle
- Sterile paracentesis equipment (as a precaution)
- Bevasiranib sodium or Lucentis vial

#### Procedure:

- Patient Preparation:
  - o Obtain informed consent.



- Administer topical anesthetic to the study eye.
- Disinfect the periocular skin, eyelid, and ocular surface with a broad-spectrum microbicide.
- Position a sterile drape and insert a sterile eyelid speculum.
- Drug Preparation:
  - Withdraw the appropriate volume of the drug (e.g., 0.05 mL for Lucentis 0.5 mg) into a sterile syringe.
  - Carefully expel any air bubbles from the syringe.
- Injection:
  - The injection site is typically 3.5 to 4.0 mm posterior to the limbus in the superotemporal or inferotemporal quadrant.
  - The needle is inserted into the vitreous cavity, aiming towards the center of the globe.
  - Slowly inject the full volume of the drug.
  - Withdraw the needle.
- Post-Injection Monitoring:
  - Check for retinal perfusion by assessing vision (e.g., hand motion, light perception).
  - Measure intraocular pressure (IOP) within 60 minutes post-injection.
  - Instruct the patient to report any signs of endophthalmitis (e.g., increasing eye pain, redness, blurred vision) immediately.

## Conclusion

The combination of Bevasiranib and Lucentis represented a novel therapeutic approach for wet AMD by targeting both the synthesis and the activity of VEGF. While the initial rationale was strong, the Phase III clinical trial program was terminated before completion, and detailed efficacy and safety data have not been made public.[7][8] The lack of positive results from the



COBALT trial suggests that this specific combination and dosing regimen did not demonstrate a significant benefit over Lucentis monotherapy in reducing treatment frequency or improving visual outcomes. Despite the discontinuation of Bevasiranib's development, the concept of combining different mechanisms of action to achieve sustained anti-VEGF suppression remains an area of active research in retinal diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Bevasiranib (Cand5) Wet AMD Discontinued | amdbook.org [amdbook.org]
- 2. Bevasiranib for the Treatment of Wet, Age-Related Macular Degeneration PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bevasiranib Wikipedia [de.wikipedia.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Opko Health Initiates Phase 3 Trial of Bevasiranib for the Treatment of AMD :: OPKO Health, Inc. (OPK) [opko.com]
- 6. Bevasiranib Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 7. ophthalmologyweb.com [ophthalmologyweb.com]
- 8. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 9. europe.ophthalmologytimes.com [europe.ophthalmologytimes.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Comparison of ranibizumab and bevacizumab for neovascular age-related macular degeneration according to LUCAS treat-and-extend protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combination therapy using the small interfering RNA bevasiranib PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical Trial Spotlight | Retinal Physician [retinalphysician.com]







• To cite this document: BenchChem. [Application Notes and Protocols: Bevasiranib Sodium in Combination with Lucentis (Ranibizumab)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10858692#using-bevasiranib-sodium-in-combination-with-lucentis-in-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com